molecular formula C7H10N2O2 B13220801 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13220801
M. Wt: 154.17 g/mol
InChI Key: QDOGYWQWQKRTGO-UHFFFAOYSA-N
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Description

3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one: is a heterocyclic compound that features a pyridine ring with an amino group at the third position, a methoxymethyl group at the first position, and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one serves as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxymethyl and ketone groups can participate in various interactions, stabilizing the compound within the active site of the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    3-Amino-1,2,4-triazole: A nitrogen-containing heterocycle with similar reactivity.

    3-Amino-1,2,4-triazole-5-carboxylic acid: Another triazole derivative with additional functional groups.

    1,2,4-Triazole: A simpler heterocycle with a similar nitrogen arrangement.

Uniqueness: 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of both amino and methoxymethyl groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-1-(methoxymethyl)pyridin-4-one

InChI

InChI=1S/C7H10N2O2/c1-11-5-9-3-2-7(10)6(8)4-9/h2-4H,5,8H2,1H3

InChI Key

QDOGYWQWQKRTGO-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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